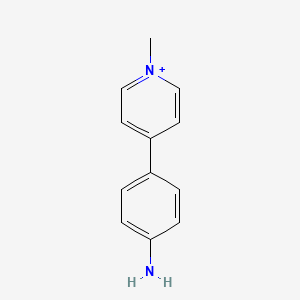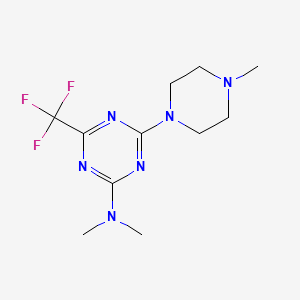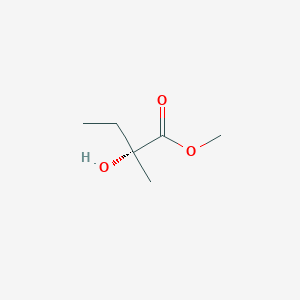
N-Phenoxyisopropyl-N-benzylaziridinium Perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Phenoxyisopropyl-N-benzylaziridinium Perchlorate is a chemical compound with the molecular formula C18H22NO·ClO4 and a molecular weight of 367.82 g/mol . It is known for its role as an intermediate in the synthesis of aziridinium ions and analogs, which function as α-adrenergic blockades. This compound is utilized in various research areas, including neurology, pain and inflammation, and neurotransmission .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenoxyisopropyl-N-benzylaziridinium Perchlorate involves the reaction of phenoxyisopropylamine with benzyl chloride in the presence of a base to form the corresponding aziridinium ion. This intermediate is then treated with perchloric acid to yield the final product. The reaction conditions typically require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
N-Phenoxyisopropyl-N-benzylaziridinium Perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo nucleophilic substitution reactions, where the aziridinium ring is opened by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
N-Phenoxyisopropyl-N-benzylaziridinium Perchlorate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-Phenoxyisopropyl-N-benzylaziridinium Perchlorate involves its interaction with α-adrenergic receptors. The compound acts as an antagonist, blocking the action of endogenous catecholamines like norepinephrine and epinephrine. This blockade results in vasodilation and a decrease in blood pressure . The molecular targets include the α1 and α2 adrenergic receptors, and the pathways involved are related to the inhibition of adrenergic signaling .
Comparación Con Compuestos Similares
Similar Compounds
Phenoxybenzamine: Another α-adrenergic antagonist with similar applications in treating hypertension and anxiety.
Doxazosin: Used for managing hypertension and benign prostatic hyperplasia, it also targets α-adrenergic receptors.
Prazosin: An α1-adrenergic receptor antagonist used in the treatment of hypertension and PTSD.
Uniqueness
N-Phenoxyisopropyl-N-benzylaziridinium Perchlorate is unique due to its specific structure, which allows it to form stable aziridinium ions. This stability makes it a valuable intermediate in organic synthesis and a potent α-adrenergic antagonist.
Propiedades
Fórmula molecular |
C18H22ClNO5 |
|---|---|
Peso molecular |
367.8 g/mol |
Nombre IUPAC |
1-benzyl-1-(1-phenoxypropan-2-yl)aziridin-1-ium;perchlorate |
InChI |
InChI=1S/C18H22NO.ClHO4/c1-16(15-20-18-10-6-3-7-11-18)19(12-13-19)14-17-8-4-2-5-9-17;2-1(3,4)5/h2-11,16H,12-15H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
OJJDRMCGHYIRNB-UHFFFAOYSA-M |
SMILES canónico |
CC(COC1=CC=CC=C1)[N+]2(CC2)CC3=CC=CC=C3.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-17-(2-fluoroacetyl)-11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13420473.png)

![5-[[1-[2-(4-butan-2-ylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B13420475.png)
![S-[2-(1-Methylethoxy)-2-oxoethyl]-L-cysteine Hydrochloride](/img/structure/B13420487.png)

![3-(6-Nitro-benzo[1,3]dioxol-5-yl)-2-[4-(2-oxo-2H-chromen-3-yl)-thiazol-2-yl]-acrylonitrile](/img/structure/B13420493.png)


![1-[(4-Fluorophenyl)methyl]pyridin-1-ium bromide](/img/structure/B13420510.png)

![Potassium;1,1,2,2-tetrafluoroethene;1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxyethanesulfonate](/img/structure/B13420525.png)
